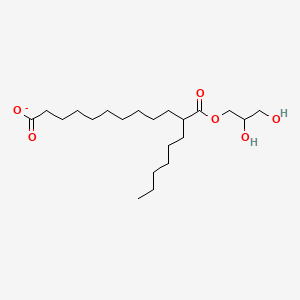

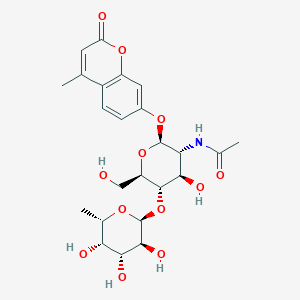

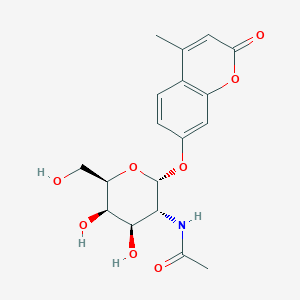

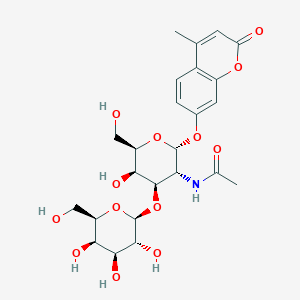

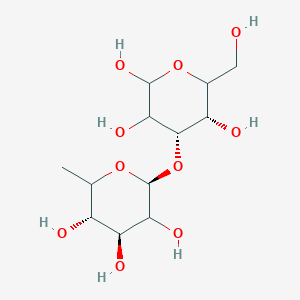

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside (BBG) is an aromatic glycoside, which is a type of carbohydrate. BBG has a wide range of applications in scientific research and has been used to study the biochemical and physiological effects of a variety of compounds. BBG is a useful tool for studying the structure and function of biological molecules, as it can be used to synthesize a range of compounds and to study their interactions with other molecules.

科学研究应用

Synthesis of Glycosides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of glycosides .

Summary of the Application

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used as a building block in the synthesis of glycosides . Glycosides are key donor intermediates for activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose are described . The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

The presence of a benzylidene moiety confers to the molecule a double advantage: it can influence the stereochemistry of the glycosylation reaction and can be selectively opened to generate different species having a free secondary hydroxyl group .

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is also part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

The 4,6-O-Benzylidene acetal method is used for the preparation of beta-mannopyranosides . The protecting groups on the glycosyl donors have a significant influence on the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside .

Results or Outcomes

The results showed that the stereoselectivity of the glycosylation could be controlled by the sequence of addition of the reactants . This finding has significant implications for the synthesis of complex carbohydrates .

Preparation of Thioglycosides

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the preparation of thioglycosides .

Summary of the Application

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used in the preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose . Thioglycosides are key donor intermediates for their activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, the sequence of addition of the reactants can control the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

Premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside, whereas addition of the acceptor to the preformed mixture of the donor and the triflic anhydride resulted in the opposite stereoselectivity .

属性

IUPAC Name |

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-MQFIESTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676259 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

56341-65-2 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

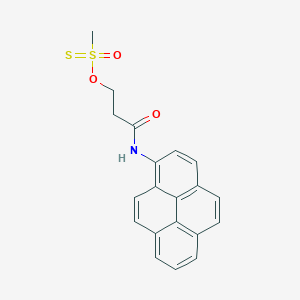

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)